N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[1-[(3-chlorophenoxy)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O3S/c1-2-20-10-15(8-18-20)25(22,23)19-13-7-17-21(9-13)11-24-14-5-3-4-12(16)6-14/h3-10,19H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQOVMJJRRCPAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CN(N=C2)COC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301133514 | |
| Record name | N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301133514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005629-66-2 | |
| Record name | N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005629-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301133514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the core pyrazole structure. The key steps include:
Formation of the Pyrazole Core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a chlorophenol derivative reacts with a suitable leaving group on the pyrazole ring.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert sulfonamides to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide serves as a valuable building block for synthesizing more complex molecules. Its versatile reactivity allows chemists to explore various synthetic routes, including oxidation and reduction reactions.
Biology
The compound is under investigation for its potential roles in biological systems:
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes, potentially useful in treating diseases linked to enzyme overactivity.
- Receptor Modulation : Its ability to interact with receptors opens avenues for research in pharmacology and drug development.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential:
- Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Research is ongoing to determine its efficacy in managing inflammatory diseases.
Industry
The compound's unique properties make it suitable for various industrial applications:
- Material Science : It is utilized in developing new materials with enhanced properties due to its chemical reactivity.
- Chemical Processes : Its role as a reagent in chemical synthesis highlights its importance in industrial chemistry.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry explored the compound's ability to inhibit specific enzymes involved in metabolic pathways related to cancer. The results demonstrated a significant reduction in enzyme activity, suggesting potential therapeutic applications in oncology.
Case Study 2: Antimicrobial Activity
Research conducted by a team at a leading pharmaceutical university investigated the antimicrobial properties of this compound against various bacterial strains. The findings revealed promising activity, warranting further exploration into its use as an antibiotic agent.
Mechanism of Action
The mechanism of action of N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form strong hydrogen bonds with active site residues, while the pyrazole ring can engage in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenoxy)-N-methyl-1-propanamine
- N-[2-(2-chlorophenoxy)ethyl]-3-phenoxy-1-propanamine hydrochloride
- 3-(4-Chlorophenoxy)-N-methyl-1-propanamine
Uniqueness
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide stands out due to its dual pyrazole-sulfonamide structure, which imparts unique chemical reactivity and biological activity. This combination is less common in similar compounds, making it a valuable molecule for research and development.
Biological Activity
N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique dual structure comprising pyrazole and sulfonamide moieties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C12H14ClN3O3S, with a molecular weight of 315.78 g/mol. The compound's structure enables diverse interactions with biological targets, contributing to its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C12H14ClN3O3S |
| Molecular Weight | 315.78 g/mol |
| IUPAC Name | N-[1-[(3-chlorophenoxy)methyl]pyrazol-4-yl]ethanesulfonamide |
| InChI Key | USYMLTQXWDYFKI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring engages in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects such as anti-inflammatory and anticancer activities.
Anti-Cancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapy. For instance, compounds in the pyrazole class have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-[1-(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl] | MCF7 | 3.79 |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl | A549 | 26 |
These findings suggest that the compound may exhibit cytotoxic effects against specific cancer types by disrupting cellular processes critical for tumor growth.
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This compound's structural features may enhance its binding affinity to COX enzymes, thereby reducing inflammation.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of pyrazole-based compounds:
- Study on Pyrazole Derivatives : A review published in Molecules examined various pyrazole derivatives for their anticancer properties. It reported that compounds similar to N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl exhibited significant cytotoxicity against multiple cancer cell lines, indicating a potential therapeutic role in oncology .
- Mechanistic Insights : Research has elucidated that certain pyrazole compounds inhibit specific kinases involved in cancer progression, such as Aurora-A kinase, with IC50 values as low as 0.067 µM . This suggests that modifications in the pyrazole structure can lead to enhanced biological activity.
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic peaks for pyrazole (δ 7.5–8.5 ppm) and sulfonamide (δ 3.0–3.5 ppm) .
- IR spectroscopy : Confirms functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm) .
- X-ray crystallography : Resolves atomic positions and bond angles. SHELX programs (e.g., SHELXL) refine structures using high-resolution diffraction data, critical for verifying stereochemistry .
How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Advanced
Optimization involves systematic variation of:
- Temperature : Pyrazole cyclization requires 80–100°C, while sulfonation proceeds at 0–5°C to minimize decomposition .
- Catalysts : Pd(PPh) enhances cross-coupling efficiency for chlorophenoxy attachment (yield >75%) .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve sulfonamide coupling, while toluene minimizes byproducts in substitution reactions .
- Workup protocols : Gradient chromatography (silica gel, ethyl acetate/hexane) isolates intermediates with >95% purity .
How can X-ray crystallography resolve structural ambiguities in this sulfonamide derivative?
Advanced
SHELX software (e.g., SHELXL) refines crystallographic data to:
- Confirm bond geometries : Sulfonamide S–N and S–O bond lengths (1.44–1.63 Å) validate electronic delocalization .
- Identify torsional angles : Chlorophenoxy group orientation relative to the pyrazole plane impacts molecular packing and stability .
- Detect polymorphism : High-resolution data (R-factor <0.05) distinguish between crystalline forms, critical for reproducibility in biological assays .
What biological assays are typically used to evaluate the bioactivity of this compound?
Q. Basic
- Enzyme inhibition : Kinase assays (e.g., ELISA) measure IC values against targets like COX-2 or EGFR .
- Receptor binding : Radioligand displacement studies quantify affinity for GPCRs or nuclear receptors .
- Cytotoxicity : MTT assays assess cell viability in cancer lines (e.g., HeLa or MCF-7) at concentrations ≤10 µM .
How can computational methods predict interactions between this compound and target proteins?
Q. Advanced
- Molecular docking (AutoDock/Vina) : Simulates binding poses using the compound’s 3D structure (from crystallography) and protein active sites (PDB files). Key interactions include hydrogen bonding with sulfonamide oxygen and π-π stacking of pyrazole rings .
- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories, calculating RMSD and free energy (MM-PBSA) to prioritize lead candidates .
How should researchers address contradictions in biological activity data across different studies?
Q. Advanced
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
- Validate target specificity : Use CRISPR-edited cell lines to confirm on-target effects vs. off-target interactions .
- Meta-analysis : Apply statistical tools (e.g., Bayesian modeling) to reconcile IC discrepancies from heterogeneous datasets .
What role does the sulfonamide group play in the compound’s physicochemical and pharmacological properties?
Q. Basic
- Solubility : Sulfonamide’s polarity enhances aqueous solubility (logP reduced by ~1.5 units compared to non-sulfonamide analogs) .
- Bioavailability : Hydrogen bonding with serum albumin prolongs half-life but may limit blood-brain barrier penetration .
- Target engagement : Sulfonamide acts as a hydrogen bond acceptor in enzyme active sites (e.g., carbonic anhydrase), critical for inhibitory activity .
How can researchers design analogs to improve metabolic stability without compromising activity?
Q. Advanced
- Isosteric replacement : Substitute sulfonamide with sulfonylurea or phosphonamide groups to resist cytochrome P450 oxidation .
- Halogen scanning : Replace 3-chlorophenyl with fluorinated analogs to enhance metabolic stability (e.g., t increased by 2× in microsomal assays) .
- Prodrug strategies : Mask sulfonamide as a tert-butyl carbamate to improve oral absorption, with enzymatic cleavage in vivo .
What analytical techniques are recommended for purity assessment and impurity profiling?
Q. Advanced
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) resolve impurities, with MS/MS identifying degradation products (e.g., dechlorinated byproducts) .
- Elemental analysis : Confirms C, H, N, S, and Cl content within ±0.3% of theoretical values .
- Thermogravimetric analysis (TGA) : Detects hydrate or solvent residues (<0.1% w/w) to meet pharmacopeial standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
